Product packaging for Benzyl 2-oxopiperidine-1-carboxylate(Cat. No.:CAS No. 106412-35-5)

Benzyl 2-oxopiperidine-1-carboxylate

Cat. No.: B181402
CAS No.: 106412-35-5
M. Wt: 233.26 g/mol
InChI Key: LKGMGCSFOUSKCR-UHFFFAOYSA-N
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Description

Benzyl 2-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO3 B181402 Benzyl 2-oxopiperidine-1-carboxylate CAS No. 106412-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-8-4-5-9-14(12)13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGMGCSFOUSKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455096
Record name Benzyl 2-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106412-35-5
Record name Benzyl 2-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of Benzyl 2 Oxopiperidine 1 Carboxylate and Its Derivatives

Reactivity of Functional Groups in Benzyl (B1604629) 2-oxopiperidine-1-carboxylate

The primary sites of chemical reactivity in Benzyl 2-oxopiperidine-1-carboxylate are the ester linkage of the benzyloxycarbonyl group, the ketone functionality on the piperidine (B6355638) ring, and the benzylic position of the protecting group.

While the term "esterification" typically refers to the formation of an ester, in the context of this compound, reactions involving the ester moiety would be more accurately described as transesterification or hydrolysis. The benzyloxycarbonyl (Cbz) group can be cleaved under various conditions, which is a common strategy in peptide synthesis and the chemistry of N-protected heterocycles. For instance, hydrogenolysis using a palladium catalyst and a hydrogen source is a standard method for the deprotection of Cbz-amines.

Reaction TypeReagents and ConditionsProduct Type
HydrogenolysisH₂, Pd/C, solvent (e.g., MeOH, EtOAc)2-Piperidone and Toluene (B28343)
AcidolysisHBr in acetic acid2-Piperidone hydrobromide
Transfer HydrogenationAmmonium formate, Pd/C2-Piperidone and Toluene

This table presents common deprotection methods for the Cbz group, which are applicable to this compound.

The ketone group at the 2-position of the piperidine ring is susceptible to reduction by various reducing agents to yield the corresponding secondary alcohol. The choice of reducing agent can influence the stereoselectivity of the reaction, affording either the cis or trans diastereomer of the resulting alcohol. Sodium borohydride (NaBH₄) is a mild and commonly used reagent for the reduction of ketones to alcohols. The use of bulkier reducing agents or chiral catalysts can achieve high levels of diastereoselectivity or enantioselectivity.

Reducing AgentTypical Solvent(s)Expected Product
Sodium Borohydride (NaBH₄)Methanol, EthanolBenzyl 2-hydroxypiperidine-1-carboxylate
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran, Diethyl etherBenzyl 2-hydroxypiperidine-1-carboxylate
Diisobutylaluminium Hydride (DIBAL-H)Toluene, Dichloromethane (B109758)Benzyl 2-hydroxypiperidine-1-carboxylate

This table outlines common reagents for the reduction of the ketone functionality in piperidone systems.

The benzylic carbon of the benzyloxycarbonyl group is a potential site for nucleophilic substitution reactions. Although less common than reactions at the carbonyl carbon, under certain conditions, a nucleophile can attack the benzylic carbon, leading to the cleavage of the C-O bond and the release of the piperidone. The feasibility of this reaction depends on the strength of the nucleophile and the reaction conditions. Such reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, with the stability of the benzyl cation or the accessibility of the benzylic carbon playing a key role. For example, treatment with strong acids in the presence of a nucleophilic scavenger can lead to cleavage of the Cbz group via an Sₙ1-like mechanism.

Mechanistic Investigations of Reactions Involving Oxopiperidine-1-carboxylates

Mechanistic studies on N-acyl lactams, including oxopiperidine-1-carboxylates, are crucial for understanding their reactivity and for the rational design of synthetic routes.

Stoichiometric studies of reactions involving N-acyl lactams often focus on the cleavage of the amide bond. The hydrolysis or aminolysis of the lactam ring is a key reaction. The N-benzyloxycarbonyl group influences the reactivity of the lactam carbonyl. The electron-withdrawing nature of the carbamate (B1207046) can activate the endocyclic carbonyl group towards nucleophilic attack. However, steric hindrance from the bulky protecting group can also play a role.

In related β-lactam systems, the mechanism of aminolysis has been shown to be concerted, with simultaneous bond formation and fission. Similar mechanistic pathways could be operative in the ring-opening of N-acyl piperidones under specific conditions.

The involvement of radical intermediates in reactions of N-benzyloxycarbonyl compounds is well-documented, particularly in deprotection strategies. Photoredox catalysis has emerged as a powerful tool for the cleavage of Cbz groups under mild conditions. In such reactions, a photocatalyst, upon excitation with visible light, can induce a single-electron transfer (SET) to the aromatic ring of the Cbz group, generating a radical anion. This intermediate can then fragment to release a benzyl radical and the deprotected amine as a carbamate anion, which subsequently loses carbon dioxide.

While less common, the formation of radical cations from N-acyl systems can occur under oxidative conditions. These radical cations can undergo various transformations, including fragmentation and rearrangement. For instance, in mass spectrometry, N-acyl compounds can form radical cations that lead to characteristic fragmentation patterns. The stability of the benzyl radical, due to resonance delocalization, makes pathways involving its formation plausible under radical conditions. khanacademy.org

Stereochemical Outcomes and Diastereoselectivity

The stereochemical outcomes in reactions involving derivatives of this compound are governed by the conformational preferences of the piperidine ring and the directing effects of the N-benzyloxycarbonyl (Cbz) group. While specific studies on the diastereoselectivity of this exact molecule are not extensively detailed in the provided literature, general principles of stereocontrol in cyclic systems offer significant insight. For instance, in multicomponent reactions leading to highly substituted 2-piperidinones, high diastereoselectivity is often achieved, yielding a single diastereomer. This suggests that the transition states are well-ordered, likely influenced by the steric and electronic nature of the reactants and catalysts involved nih.gov.

In nucleophilic substitution reactions on related cyclic systems, the stereoselectivity can be highly dependent on the reactivity of the nucleophile. For example, in glycosylation reactions, which proceed through oxocarbenium ions, highly reactive nucleophiles can lead to a loss of stereocontrol, resulting in nearly statistical mixtures of diastereomers. This erosion of stereoselectivity is attributed to reaction rates approaching the diffusion limit, where the nucleophile adds to either face of the prochiral intermediate with little discrimination nih.gov. Conversely, weaker nucleophiles exhibit higher stereoselectivity nih.gov. This principle could be extrapolated to reactions of this compound that proceed through planar intermediates, such as enolates. The diastereomeric outcome of reactions like alkylation or aldol (B89426) condensation at the C3 position would be influenced by whether the reaction is under kinetic or thermodynamic control and the nature of the electrophile.

The presence of the N-benzyloxycarbonyl group significantly impacts the conformation and, consequently, the reactivity of the 2-oxopiperidine ring. The acylation of the piperidine nitrogen leads to an increase in its sp2 hybridization due to conjugation of the nitrogen lone pair with the carbonyl group of the carbamate. This creates a partial double-bond character in the N1-C(O) bond and flattens the geometry around the nitrogen atom nih.gov.

This planarity at the nitrogen atom introduces a phenomenon known as pseudoallylic strain (or A1,2 strain) when a substituent is present at the C2 position. However, in the parent compound, this compound, the key structural influence is on the conformation of the six-membered ring itself. The N-acyl group influences the torsional angles within the ring, potentially leading to distorted chair or twist-boat conformations to minimize steric interactions nih.gov. In substituted piperidones, these stereoelectronic effects are crucial in determining the conformational stability. Hyperconjugative interactions, such as the interaction between the nitrogen lone-pair and an antibonding sigma orbital of an adjacent C-H bond (nN→σ*C–H), can be a dominant factor in stabilizing a particular conformation nih.gov. The specific conformation adopted dictates the accessibility of the different positions on the ring to reagents, thereby directly impacting the stereochemical outcome of reactions. For example, the axial or equatorial orientation of substituents, which is influenced by these distortions, will determine the trajectory of nucleophilic or electrophilic attack.

Table 1: Influence of N-Acylation on Piperidine Ring Conformation This table is generated based on principles discussed in the cited literature and illustrates the general effects of N-acylation on piperidine ring systems.

Feature Unsubstituted Piperidine N-Acyl Piperidine (e.g., this compound)
Nitrogen Hybridization Primarily sp3 Increased sp2 character
Geometry at Nitrogen Pyramidal More planar
Key Strain Element Torsional and steric strain Pseudoallylic strain (in substituted systems)
Conformational Preference Chair conformation is strongly favored Can adopt distorted chair or twist-boat conformations to alleviate strain nih.gov
Reactivity Implication Reactivity dictated by standard chair conformation dynamics Reactivity and stereochemical outcomes are influenced by the altered ring conformation and stereoelectronics nih.gov

Stability and Degradation Pathways

The stability of this compound is determined by the chemical integrity of its two main functional groups: the six-membered lactam (cyclic amide) ring and the N-benzyloxycarbonyl (Cbz) protecting group.

The 2-piperidone ring is a lactam, and its primary degradation pathway is hydrolysis of the amide bond to yield the corresponding open-chain amino acid, N-benzyloxycarbonyl-5-aminopentanoic acid. This hydrolysis can be catalyzed by acid or base. In general, the six-membered ring of a δ-lactam is significantly more stable than the highly strained four-membered ring of β-lactams researchgate.net. Unlike many β-lactam antibiotics, which can have half-lives of only a few hours in neutral aqueous media, the 2-piperidone ring is expected to be relatively stable under neutral conditions at room temperature plos.orgnih.gov. However, degradation is accelerated at pH extremes and higher temperatures researchgate.net.

The Cbz group offers another potential pathway for degradation. The benzylic carbamate linkage is susceptible to hydrogenolysis. This is a common method for deprotection, typically employing a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction cleaves the benzyl-oxygen bond to release toluene and the unstable carbamic acid, which decarboxylates to yield 2-piperidone and carbon dioxide. While this is a synthetic transformation, it represents a key chemical instability of the molecule. The Cbz group is generally stable to mildly acidic and basic conditions but can be cleaved by strong acids or Lewis acids organic-chemistry.org.

Table 2: Potential Degradation Pathways for this compound

Condition Functional Group Affected Primary Degradation Products
Strong Acidic or Basic Hydrolysis Lactam (Amide) N-benzyloxycarbonyl-5-aminopentanoic acid
Catalytic Hydrogenolysis (e.g., H2, Pd/C) N-Benzyloxycarbonyl (Cbz) Group 2-Piperidone, Toluene, Carbon Dioxide
Strong Lewis Acids (e.g., AlCl3) N-Benzyloxycarbonyl (Cbz) Group 2-Piperidone and byproducts organic-chemistry.org

Applications in Organic Synthesis and Medicinal Chemistry

Building Blocks for Complex Molecules

The utility of benzyl (B1604629) 2-oxopiperidine-1-carboxylate as a foundational unit is evident in its application in the synthesis of a wide array of complex organic compounds. smolecule.comwhiterose.ac.uk The piperidine (B6355638) core is a common motif in many biologically active molecules, positioning this compound as a key intermediate in chemical research and drug development. smolecule.com

This compound functions as a crucial building block in the synthesis of new pharmaceutical agents. smolecule.com Its structure is a key component in the development of novel therapeutic compounds aimed at various diseases. The N-benzyloxycarbonyl protection of the piperidine lactam allows for controlled reactions and functionalization, a necessary feature in multi-step pharmaceutical synthesis. Derivatives, such as Benzyl 2-(4-cyanophenyl)-4-oxopiperidine-1-carboxylate, are used in analytical method development and quality control applications for Abbreviated New Drug Applications (ANDA), highlighting their role in the pharmaceutical industry. clearsynth.com

Benzyl 2-oxopiperidine-1-carboxylate and related enecarbamates are instrumental in creating diverse and complex polycyclic scaffolds. These structures are of particular interest in drug discovery for their three-dimensional and sp3-rich nature. whiterose.ac.uk Through methods like photocatalysis, the enecarbamate platform can be elaborated into various spirocyclic and fused bicyclic systems, demonstrating its versatility in generating novel chemical entities with potential pharmaceutical value. whiterose.ac.uk

The chemical framework of this compound is relevant to the total synthesis of complex natural products. Specifically, derivatives have been utilized as key intermediates in synthetic studies toward the Lythraceae alkaloids, such as (+)-vertine and (+)-lythrine. atlantis-press.comresearchgate.net The synthesis involves a multi-step process where the piperidine structure is methodically elaborated to construct the intricate quinolizidine (B1214090) core of these alkaloids. atlantis-press.comrsc.org

Table 1: Role in Natural Product Synthesis

Natural ProductIntermediate Derived From Core StructureSynthetic Goal
(+)-VertineBenzyl-2-(1-methoxy-1,3-dioxobutan-2-yl)piperidine-1-carboxylateConstruction of the quinolizidin-2-one core. atlantis-press.comrsc.org
(+)-LythrineBenzyl-2-(1-methoxy-1,3-dioxobutan-2-yl)piperidine-1-carboxylateConstruction of the quinolizidin-2-one core. atlantis-press.comrsc.org

Design and Synthesis of Biologically Active Compounds

The core structure of this compound is a key feature in the design of various biologically active agents. By modifying this scaffold, researchers have developed potent inhibitors for several key enzyme targets implicated in disease.

Derivatives of 4-oxopiperidine-1-carboxylate have been synthesized and evaluated as novel inhibitors of histone deacetylases (HDACs), a class of enzymes targeted in cancer therapy. researchgate.netznaturforsch.com In one study, new compounds were synthesized by coupling key fragments derived from the piperidine scaffold, resulting in molecules that exhibited good in vitro HDAC inhibitory activity. znaturforsch.com The multitarget-directed ligand approach has also been used to create N-benzyl piperidine derivatives that dually inhibit both HDACs and acetylcholinesterase (AChE), presenting a potential strategy for complex diseases like Alzheimer's. nih.gov

Table 2: Research Findings on HDAC Inhibitors

Compound DerivativeTargetKey Findings
Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine-1-carboxylateHistone Deacetylase (HDAC)Exhibited good efficacy for in vitro HDAC activity. researchgate.netznaturforsch.com
N-benzyl piperidine derivative (d5)Dual HDAC and AChEShowed potent dual enzyme inhibition with an HDAC IC50 value of 0.17 μM. nih.gov
N-benzyl piperidine derivative (d10)Dual HDAC and AChEExhibited strong dual enzyme inhibition with an HDAC IC50 value of 0.45 μM. nih.gov

The 1-benzylpiperidine (B1218667) moiety is a recognized structural component in the development of potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. Research found that substitutions on the benzamide (B126) portion and modifications to the piperidine nitrogen significantly influenced inhibitory potency. nih.gov One of the most potent inhibitors identified, compound 21, demonstrated an IC50 of 0.56 nM and showed an affinity 18,000 times greater for AChE than for BChE. nih.gov Furthermore, dual-target inhibitors possessing the N-benzyl piperidine structure have been developed to simultaneously target both AChE and HDACs for potential Alzheimer's disease treatment. nih.gov

Table 3: Research Findings on Anticholinesterase Agents

Compound DerivativeTarget EnzymeInhibitory Concentration (IC50)Selectivity
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)Acetylcholinesterase (AChE)0.56 nM18,000-fold greater for AChE over BChE. nih.gov
N-benzyl piperidine derivative (d5)Acetylcholinesterase (AChE)6.89 μMExhibited good AChE selectivity. nih.gov
N-benzyl piperidine derivative (d10)Acetylcholinesterase (AChE)3.22 μMExhibited good AChE selectivity. nih.gov

Anticancer and Antitumor Properties

The piperidine nucleus is a key component in a number of anticancer agents. nih.gov Derivatives of 2-oxopiperidine, in particular, have been investigated for their potential to inhibit cancer cell growth. For instance, certain piperidine derivatives have demonstrated cytotoxic effects on lung cancer cell lines like A549. researchgate.net The anticancer activity of these compounds is often attributed to their ability to induce apoptosis in cancer cells through various molecular pathways. nih.gov

One area of research has focused on the synthesis of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, a novel compound that has been evaluated for its anticancer properties against human colon (HT29) and prostate (DU145) cancer cell lines. nih.gov Furthermore, derivatives of benzyl 4-oxopiperidine-1-carboxylate have been synthesized and shown to possess histone deacetylase (HDAC) inhibitory activity, which is a known mechanism for combating cancer. researchgate.net

The versatility of the piperidine scaffold is also evident in its use in hybrid molecules. For example, researchers have combined the N-benzyl benzimidazole (B57391) structure with a pyrimidine (B1678525) ring to create compounds with significant anticancer activity against human breast cancer cell lines (MDA-MB-231). ijper.org

Table 1: Examples of Piperidine Derivatives with Anticancer Activity

Compound ClassCancer Cell Line(s)Observed Effect
Piperidine derivativesA549 (Lung)Cytotoxic effects researchgate.net
N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamideHT29 (Colon), DU145 (Prostate)Anticancer activity nih.gov
Benzyl 4-oxopiperidine-1-carboxylate derivatives-Histone deacetylase (HDAC) inhibition researchgate.net
N-benzyl benzimidazole-pyrimidine hybridsMDA-MB-231 (Breast)Anticancer activity ijper.org
2-amino-4-(1-piperidine) pyridine (B92270)DLD-1, HT29 (Colon)Inhibition of cell migration and invasion nih.gov

Antioxidant Activity of Derivatives

Derivatives of this compound have been explored for their antioxidant properties. The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and the ferric reducing antioxidant power (FRAP) assay. scirp.org

For example, a series of thieno[2,3-d]pyrimidine (B153573) derivatives were synthesized and their antioxidant potential was assessed using DPPH, nitric oxide (NO), and hydrogen peroxide (H2O2) assays. researchgate.net Similarly, pyrrolo[2,3-b]quinoxaline derivatives have been synthesized and their ability to act as radical scavengers was confirmed through the DPPH assay. rsc.org Some pyrimidine derivatives have also been shown to reduce levels of free radicals, highlighting their antioxidant capabilities. nih.gov

The antioxidant activity of these compounds is significant as oxidative stress is implicated in a wide range of diseases. The ability of these derivatives to neutralize free radicals suggests their potential therapeutic application in conditions associated with oxidative damage.

Table 2: Antioxidant Activity of Piperidine-Related Derivatives

Compound ClassAssay(s) UsedKey Finding
Thieno[2,3-d]pyrimidine derivativesDPPH, NO, H2O2Demonstrated antioxidant potential researchgate.net
Pyrrolo[2,3-b]quinoxaline derivativesDPPHActed as effective radical scavengers rsc.org
Pyrimidine derivativesROS assaysReduced levels of free radicals nih.gov
2,3-dihydro-1H-perimidine derivativesDPPH, FRAPExhibited significant antioxidant activity scirp.org

Antiparasitic Agents

The core structure of piperidine is found in various compounds with antiparasitic properties. nih.gov Research has been conducted on thiazinoquinone derivatives with a p-substituted benzyl group, which have shown activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com The antiplasmodial activity of these compounds appears to be influenced by the resonance effect of the substituent on the benzyl ring. mdpi.com

These findings suggest that the this compound scaffold could be a starting point for the design of novel antiparasitic drugs. Further modification of this structure could lead to the development of more potent and selective agents against various parasitic infections.

Modulators of Neuropathic Pain

Piperidine derivatives are recognized for their potential in treating neuropathic pain. researchgate.net The piperidine ring is a key structural feature in many drugs designed for pain management. researchgate.netnih.gov Some opioids, which are potent analgesics, contain a phenylpiperidine structure. nih.govpainphysicianjournal.com

Researchers have designed and synthesized dual-acting ligands that target both histamine (B1213489) H3 and sigma-1 receptors, both of which are implicated in pain pathways. nih.gov These compounds, which are based on a piperidine core, have shown analgesic activity in models of both nociceptive and neuropathic pain. nih.gov The sigma-1 receptor, in particular, is a target for the development of antagonists to alleviate neuropathic pain. nih.gov

Methodologies for Introducing Functionality to Oxopiperidine Scaffolds

The versatility of the oxopiperidine scaffold in medicinal chemistry is due in large part to the various synthetic methods available for introducing functional groups at different positions of the ring.

α- and β-Functionalization of Enecarbamates

Enecarbamates derived from this compound are key intermediates for introducing functionality at the α- and β-positions of the piperidine ring. These intermediates can undergo a variety of chemical transformations to create a diverse range of substituted piperidines.

Coupling Reactions for Compound Generation

Cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions are widely used to generate libraries of compounds for drug discovery. In the context of this compound, coupling reactions can be employed to introduce a wide array of substituents onto the piperidine ring.

Commonly used cross-coupling reactions include the Suzuki, Heck, and Sonogashira reactions, which typically utilize a palladium catalyst. youtube.com For instance, a copper-catalyzed cross-coupling of methyl ketones and pyridin-2-amines has been developed for the synthesis of α-ketoamides, demonstrating a method for C-N and C=O bond formation. researchgate.net These types of reactions allow for the efficient construction of complex molecules from simpler starting materials, making them invaluable in the synthesis of novel derivatives of this compound for biological screening.

Advanced Characterization and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopy provides detailed information about the molecular structure, functional groups, and connectivity of Benzyl (B1604629) 2-oxopiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For Benzyl 2-oxopiperidine-1-carboxylate, ¹H and ¹³C NMR spectra provide distinct signals for each unique proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, and the three distinct methylene groups of the piperidine (B6355638) ring. The chemical shifts and coupling patterns of the piperidine protons are particularly informative about the ring's conformation. Two-dimensional NMR techniques, such as COSY and HSQC, are crucial for unambiguously assigning these signals. nih.govresearchgate.net

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. It will display signals for the carbonyl carbons (one amide, one carbamate), the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperidine ring. The chemical shifts of the ring carbons can indicate conformational preferences. nih.gov Computational DFT methods can be used to calculate theoretical chemical shifts, which, when compared with experimental data, help in detailed structural elucidation. researchgate.net

Table 1: Predicted NMR Data for this compound Note: These are estimated values based on typical chemical shifts for the functional groups and structural motifs present. Actual experimental values may vary.

¹H NMR (Proton NMR)
Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₅) 7.30 - 7.45 Multiplet
Benzylic (CH₂) 5.25 Singlet
Piperidine H6 (N-CH₂) 3.80 Triplet
Piperidine H3 (CH₂) 2.55 Triplet

¹³C NMR (Carbon NMR)

Carbon Atom Predicted Chemical Shift (ppm)
Amide Carbonyl (C=O) 170
Carbamate (B1207046) Carbonyl (O-C=O) 155
Aromatic C (Quaternary) 136
Aromatic CH 128 - 129
Benzylic CH₂ 68
Piperidine C6 (N-CH₂) 48
Piperidine C3 (CH₂) 32
Piperidine C5 (CH₂) 23

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. In a typical analysis, the compound would be ionized, often via electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺. uab.edu Tandem mass spectrometry (MS/MS) experiments involve selecting this precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. nih.govyoutube.com

The fragmentation of this compound is expected to occur at the most labile bonds. Key fragmentation pathways would likely include the cleavage of the benzyloxycarbonyl group and ring-opening fragmentations of the piperidone core. miamioh.edu

Table 2: Predicted LC-MS Fragmentation Data for this compound

m/z (mass-to-charge ratio) Ion Identity Description
234.11 [M+H]⁺ Protonated molecular ion
142.08 [M - C₇H₇O]⁺ Loss of the benzyl group
91.05 [C₇H₇]⁺ Tropylium ion (from benzyl group)

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov For this compound, the IR spectrum would be dominated by strong absorption bands from the two carbonyl groups. The spectrum of the parent compound, 2-Piperidinone, shows a characteristic amide C=O stretch. nist.govchemicalbook.com The addition of the benzyloxycarbonyl group introduces a second, distinct carbonyl absorption.

Table 3: Predicted IR Absorption Bands for this compound Note: Based on data from related compounds like 2-Piperidinone and Benzyl 4-oxopiperidine-1-carboxylate. nist.govnih.gov

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3030 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2950 Medium
Amide C=O Stretch ~1670 Strong
Carbamate C=O Stretch ~1720 Strong
C-O Stretch 1200 - 1300 Strong

X-ray Crystallography and Structural Analysis

While spectroscopic methods provide data on connectivity and functional groups, X-ray crystallography offers the definitive, three-dimensional arrangement of atoms in the solid state.

The determination of the crystal structure for an oxopiperidine derivative involves growing a suitable single crystal, which is then irradiated with X-rays. nih.gov The diffraction pattern produced is analyzed to calculate the electron density map and, subsequently, the precise atomic positions, bond lengths, and bond angles. researchgate.net Studies on related heterocyclic compounds show they often crystallize in common space groups like P2₁/c or C2/c. nih.govresearchgate.net This analysis provides unequivocal proof of the molecular structure.

The six-membered piperidine ring is not planar and, similar to cyclohexane, typically adopts a chair conformation to minimize angle and torsional strain. wikipedia.org In substituted piperidines, the substituents can occupy either axial or equatorial positions. The introduction of an N-acyl group, as in this compound, can influence the ring's conformational equilibrium. ias.ac.in While the chair conformation is predominant for most piperidine derivatives, heavily substituted rings or specific intermolecular interactions in the crystal lattice can lead to the adoption of distorted chair or boat conformations. ias.ac.inresearchgate.net The exact conformation, including the puckering parameters of the ring, is precisely determined through X-ray structural analysis. acs.org

Dihedral Angles and Molecular Geometry

A definitive determination of these parameters is typically achieved through single-crystal X-ray diffraction analysis. However, a review of published scientific literature reveals no available crystal structure data for this compound. Consequently, precise, experimentally determined dihedral angles and a complete geometric profile for this specific compound are not publicly documented.

Intermolecular and Intramolecular Interactions

Intermolecular and intramolecular forces are fundamental to understanding a compound's physical properties and its interactions in a biological context. Intramolecular interactions, such as hydrogen bonds within a single molecule, can lock the molecule into a preferred conformation. Intermolecular interactions, like hydrogen bonding or van der Waals forces between separate molecules, govern how the compound packs in a crystal lattice and how it might bind to a biological target.

For this compound, potential interactions would include C–H⋯O hydrogen bonds. Analysis of these interactions provides critical information on the molecule's supramolecular chemistry. Such studies are typically performed using data from X-ray crystallography and Hirshfeld surface analysis. As there are no published crystal structures for this compound, a detailed analysis of its specific intermolecular and intramolecular interactions is not available.

Computational Chemistry Approaches

Computational chemistry utilizes computer simulations to explore chemical problems, calculating the structures and properties of molecules. wikipedia.org These methods can predict molecular behavior and characteristics where experimental data is unavailable.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems, particularly atoms and molecules. wikipedia.org It is widely employed to predict a range of molecular properties and is a staple in modern computational chemistry. buffalo.edu

DFT calculations can be used to optimize the geometry of a molecule, predicting bond lengths and angles in its lowest energy state. Furthermore, this method is used to determine key electronic properties, including total energies, dipole moments, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

Despite the utility of this method, specific DFT studies focused on this compound have not been identified in the surveyed scientific literature. Therefore, calculated values for its geometry parameters, total energies, HOMO-LUMO gap, and dipole moment are not available.

Table 1: DFT-Derived Molecular Properties (Hypothetical Data)

PropertyCalculated Value
Total EnergyData not available
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Dipole MomentData not available
Note: This table is for illustrative purposes only. No published data is available for this compound.

Computational vibrational frequency analysis, typically performed using DFT, predicts a molecule's infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, scientists can assign spectral peaks to specific molecular motions, such as stretching, bending, and torsion. This analysis is crucial for interpreting experimental spectra and confirming the structure of a synthesized compound.

A computational analysis of the vibrational frequencies for this compound has not been reported in the available literature.

Molecular Docking Studies for Enzyme Inhibition Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme). nih.govnih.govmdpi.com This method is instrumental in structure-based drug design, where it is used to screen potential drug candidates and elucidate their mechanism of action at a molecular level. nih.govmdpi.com The process involves sampling possible conformations of the ligand within the active site of an enzyme and using a scoring function to estimate the binding affinity. nih.gov

Molecular docking studies could be employed to investigate how this compound might interact with various enzyme targets. Such studies would provide insights into potential binding modes and the intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. However, a search of scientific databases indicates that no molecular docking studies have been published specifically for this compound to investigate its potential for enzyme inhibition.

Tautomerism Studies through Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the tautomeric equilibria of molecules where experimental determination can be challenging. In the case of this compound, the primary tautomerism of interest is the amide-imidol equilibrium within the 2-oxopiperidine ring. This involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in the formation of an imidol tautomer, Benzyl 2-hydroxypyridin-1-yl-methanoate.

While direct computational studies on the tautomerism of this compound are not extensively reported in the literature, valuable insights can be drawn from theoretical investigations of analogous systems, such as simple amides and other lactams. Quantum-chemical studies on compounds like oxamic acid have shown that the amide form is generally more stable than the iminol form. researchgate.net For instance, the Gibbs free energy of the most stable iminol structure of oxamic acid is approximately 10 kcal/mol higher than its amide counterparts, indicating a strong preference for the amide tautomer. researchgate.net This preference is a common feature for amides, including the parent compound formamide. researchgate.net

The relative stability of tautomers can be influenced by several factors, including intramolecular hydrogen bonding and solvent effects. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to account for the influence of different solvents on tautomeric equilibria. Studies on other cyclic systems have shown that the surrounding medium can alter the relative energies of tautomers. nih.gov For this compound, it is anticipated that the amide tautomer would be the predominant species in both the gas phase and in various solvents.

The following table summarizes the key aspects of computational tautomerism studies on related amide systems, providing a basis for understanding the likely behavior of this compound.

Compound/SystemComputational MethodKey FindingsReference
Oxamic AcidDFT, MP2, HF, G2The amide tautomers are significantly more stable than the iminol tautomers. The Gibbs free energy difference is approximately 10 kcal/mol in the gas phase. researchgate.net
1-(n-pyridinyl)butane-1,3-dionesDFT (B3LYP/6-311++G(d,p))The keto-enol tautomeric equilibrium is influenced by the position of the nitrogen in the pyridine (B92270) ring and can be quantified by analyzing deuterium (B1214612) isotope effects on NMR chemical shifts. ruc.dk
2-(2-Hydroxyphenyl)-1-azaazuleneDFT (B3LYP/6–311++G(2d,2p))The enol tautomer is more stable than the keto tautomer in the gas phase. Solvent effects can lead to a reordering of the relative stability of conformers. nih.gov
CytosineDFT and Wave-Function Composite MethodsThe keto-amino tautomers are the most predominant forms under physiological conditions. Computational methods can accurately predict the relative energies and spectroscopic properties of different tautomers. bohrium.comnih.gov

These computational studies on analogous compounds consistently demonstrate that while tautomerism is a possibility, the amide form is generally the most stable for N-acylated systems under standard conditions.

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Reactant of Route 1
Benzyl 2-oxopiperidine-1-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.